molecular formula C8H8O2 B14567522 2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- CAS No. 61747-58-8

2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-

Cat. No.: B14567522
CAS No.: 61747-58-8
M. Wt: 136.15 g/mol
InChI Key: AIJZKNIQTNALBR-UHFFFAOYSA-N
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Description

2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of furan derivatives This compound is characterized by a fused ring system consisting of a cyclopentane ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-methyl-4-pentenoic acid in the presence of a strong acid like sulfuric acid can yield the desired compound. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

61747-58-8

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-methyl-4,5-dihydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h4H,2-3H2,1H3

InChI Key

AIJZKNIQTNALBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC=C2OC1=O

Origin of Product

United States

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